molecular formula C5H4ClN3O2S2 B044380 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 112582-89-5

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide

Cat. No. B044380
M. Wt: 237.7 g/mol
InChI Key: ZVRHRYRTZTWAHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide and its derivatives involves multiple steps including the Vilsmeier-Haak reaction, treatment with potassium thiocyanate in the presence of bromine in acetic acid, and interaction with aminoguanidine hydrochloride in ethanol. These processes lead to the production of compounds with significant antibacterial activity (Gadad et al., 2000). Additionally, the transformation of 4-chlorobenzoic acid through esterification, hydrazination, salt formation, and cyclization has been utilized in synthesizing derivatives with antiviral activity (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine, a derivative, demonstrates high affinity and potency as a 5-HT6 receptor agonist. Its selectivity and pharmacokinetic profile have been detailed through structural analysis (Cole et al., 2007).

Chemical Reactions and Properties

Derivatives of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide have shown to inhibit various human carbonic anhydrase isoforms, with benzo[d]thiazole-5- and 6-sulfonamides demonstrating a range of inhibitory activities. This showcases the compound's versatility in engaging with different biochemical pathways (Abdoli et al., 2017).

Physical Properties Analysis

The physical properties, including solubility and partition coefficients, play a significant role in the drug development process. Studies on related sulfonamide compounds have provided insights into these aspects, guiding the optimization for therapeutic applications (Katritzky et al., 1987).

Chemical Properties Analysis

The chemical properties of 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide derivatives, particularly their interactions with various enzymes and receptors, have been extensively studied. Their role as cyclooxygenase-2 inhibitors highlights the compound's potential in developing anti-inflammatory agents (Gadad et al., 2008).

Scientific Research Applications

1. Anticancer Application

  • Summary of Application : A new series of imidazo[2,1-b]thiazole-based chalcone derivatives were designed, synthesized, and tested for their anticancer activities . The cytotoxic ability of the compounds was tested on three different types of cancer cells, namely colorectal adenocarcinoma (HT-29), lung carcinoma (A-549), breast adenocarcinoma (MCF-7), and mouse fibroblast cells (3T3-L1) by XTT tests .
  • Methods of Application : The compounds were tested on cancer cells by XTT tests . Further anticancer activity studies with the compound 3j having the lowest IC50 and highest SI values were performed on MCF-7 cells .
  • Results or Outcomes : XTT results revealed that all the test compounds exhibited much higher cytotoxic activity on the cancer cells than that of normal 3T3-L1 cells . Among the compounds, 3j especially stood out with its IC50 (9.76µM) and SI (14.99) values on MCF-7 cells .

2. Pharmaceutical Intermediate

  • Summary of Application : 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride is used as a pharmaceutical intermediate . It is used in the synthesis of benzoylthiophenes, which are allosteric enhancers (AE) of agonist activity at the A1 adenosine receptor .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

3. 5-HT(6) Receptor Agonist

  • Summary of Application : The compound N1-(6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl)tryptamine has been identified as a potent, selective, and orally active 5-HT(6) receptor agonist . It has been shown to increase GABA levels in the rat frontal cortex and is active in the schedule-induced polydipsia model for obsessive compulsive disorders .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The compound has a high affinity, potent full agonist (5-HT6 Ki = 2 nM, EC50 = 6.5 nM, Emax = 95.5%) . It is selective in a panel of over 40 receptors and ion channels .

4. Biological Activities

  • Summary of Application : Thiazole derivatives, including 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have been found to have diverse biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

5. Antihypertensive Activity

  • Summary of Application : Thiazole derivatives, including 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have been found to have diverse biological activities . These include antihypertensive activity .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

6. Anti-inflammatory Activity

  • Summary of Application : Thiazole derivatives, including 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide, have been found to have diverse biological activities . These include anti-inflammatory activity .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

The safety information available indicates that 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide may cause harm if swallowed or if it comes into contact with the skin . It’s recommended to avoid breathing in dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

6-chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O2S2/c6-3-4(13(7,10)11)9-1-2-12-5(9)8-3/h1-2H,(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRHRYRTZTWAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=C(N21)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381570
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide

CAS RN

112582-89-5
Record name 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2 g (1 mol equiv.) 6-Chloro-imidazo[2,1-b]thiazole-5-sulfonyl chloride was dissolved in 20 mL acetonitrile and cooled to 0° C. Dropwise, 3.7 mL (3 mol equiv.) ammoniumhydroxide was added and the reaction mixture was stirred at room temperature for 10 min, during which a white precipitate was formed. Volatiles were removed under reduced pressure, and the solid residue was washed with water and dried in vacuo affording 1.62 g (88%) 6-chloro-imidazo[2,1-b]thiazole-5-sulfonic acid amide. 1H NMR (400 MHz, DMSO-d6) δ 7.62 (d, J=4.6 1H), 7.98 (d, J=4.6 Hz, 1H), 8.00 (br.s., 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
J Holenz, R Mercè, JL Díaz, X Guitart… - Journal of medicinal …, 2005 - ACS Publications
Based on a medicinal chemistry guided hypothetical pharmacophore model, novel series of indolyl sulfonamides have been designed and prepared as selective and high-affinity …
Number of citations: 119 pubs.acs.org
B Benhamú, M Martín-Fontecha… - Journal of medicinal …, 2014 - ACS Publications
Alzheimer’s disease (AD) is one of the most frequent causes of death and disability worldwide and has a significant clinical and socioeconomic impact. In the search for novel …
Number of citations: 161 pubs.acs.org
D Bogdán, B Kontra, A Csomos… - … : Online Journal of …, 2022 - search.ebscohost.com
The 3-(azetidin-1-yl) propan-1-amine moiety is present in various potentially pharmacologically-active molecules and can be of interest also for the design of metal-complexing …
Number of citations: 0 search.ebscohost.com

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